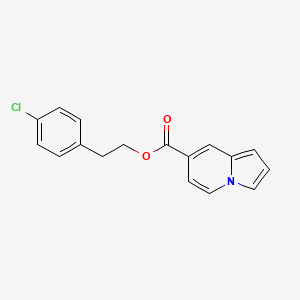

4-Chlorophenethyl indolizine-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chlorophenethyl indolizine-7-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of the 4-chlorophenethyl group and the carboxylate moiety in this compound enhances its chemical reactivity and potential biological activity.

Métodos De Preparación

Classical methodologies such as the Scholtz or Chichibabin reactions are often employed for the synthesis of indolizines . These reactions involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Industrial production methods may utilize transition metal-catalyzed reactions or oxidative coupling approaches to achieve higher yields and selectivity .

Análisis De Reacciones Químicas

4-Chlorophenethyl indolizine-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The presence of the 4-chlorophenethyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the indolizine ring.

Aplicaciones Científicas De Investigación

4-Chlorophenethyl indolizine-7-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-Chlorophenethyl indolizine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

4-Chlorophenethyl indolizine-7-carboxylate can be compared with other indolizine derivatives, such as:

Indolizine-3-carboxylate: Known for its anticancer properties.

Indolizine-2-carboxylate: Studied for its antimicrobial activity.

4-Methylindolizine-7-carboxylate: Investigated for its anti-inflammatory effects.

The unique combination of the 4-chlorophenethyl group and the carboxylate moiety in this compound distinguishes it from these similar compounds, potentially offering enhanced biological activity and chemical reactivity.

Propiedades

Fórmula molecular |

C17H14ClNO2 |

|---|---|

Peso molecular |

299.7 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C17H14ClNO2/c18-15-5-3-13(4-6-15)8-11-21-17(20)14-7-10-19-9-1-2-16(19)12-14/h1-7,9-10,12H,8,11H2 |

Clave InChI |

GIFVTGNVTNZTRN-UHFFFAOYSA-N |

SMILES canónico |

C1=CN2C=CC(=CC2=C1)C(=O)OCCC3=CC=C(C=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)

![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)

![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)

![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)

![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)

![3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11829530.png)